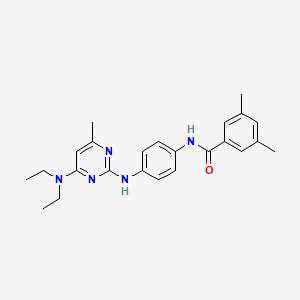

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The molecule “5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine” contains a total of 40 bonds. There are 26 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), 2 secondary amines (aromatic), 1 nitro group (aromatic), and 1 Pyrimidine .

Synthesis Analysis

The synthesis of N2,N4-diphenylpyrimidine-2,4-diamines has been studied for their potential as kinase-targeted antimalarials. The aim of the study was to make structural modifications to improve the overall potency, selectivity, and solubility of the series by varying the anilino groups attached to the 2- and 4-position .Molecular Structure Analysis

The molecules of the compound have no internal symmetry despite the symmetric pattern of substitution in the pyrimidine ring. The intramolecular distances indicate polarization of the electronic structure. There are two intramolecular N—H O hydrogen bonds and molecules are linked into centrosymmetric dimers by pairs of three-centre C—H (O)2 hydrogen bonds .Physical And Chemical Properties Analysis

The molecular formula of this compound is C16H14N6O2. It has an average mass of 322.321 Da and a monoisotopic mass of 322.117828 Da .科学的研究の応用

Synthesis and Characterization

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine and its derivatives have been synthesized through various chemical reactions, highlighting their relevance in organic and medicinal chemistry. For instance, Sedova et al. (2002) synthesized nitrogen-containing derivatives by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines, confirming their structures via IR spectroscopy and mass spectrometry. This emphasizes the compound's utility in synthesizing nitrogen-rich heterocycles, which are of interest in pharmaceutical chemistry and materials science (Sedova, Shkurko, & Nekhoroshev, 2002).

Energetic Material Development

The compound's derivatives, particularly those involving nitration and oxidation reactions, have found applications in the development of energetic materials. Manzoor et al. (2021) discussed the synthesis and characterization of energetic compounds based on N-oxidation of 5-Nitroso-2,4,6-triaminopyrimidine, revealing compounds with high densities and positive heats of formation, indicating potential use in high-performance explosives (Manzoor et al., 2021).

Molecular Electronics

In the realm of molecular electronics, the incorporation of nitroamine redox centers within molecules, akin to those derived from this compound, has been explored for their unique electrical properties. A notable study by Chen et al. (1999) utilized a molecule containing a nitroamine redox center to achieve negative differential resistance and a significant on-off peak-to-valley ratio in electronic devices, highlighting the compound's potential in nanoelectronic applications (Chen, Reed, Rawlett, & Tour, 1999).

作用機序

Target of Action

The primary targets of the compound 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine are cyclin-dependent kinases (CDKs), specifically CDK2/cyclin E1 and CDK9/cyclin T1 . CDKs are pivotal kinases in cell cycle transition and gene transcription .

Mode of Action

This compound interacts with its targets, CDK2/cyclin E1 and CDK9/cyclin T1, by inhibiting their activities . This inhibition is generally correlated well with the cytotoxicity of these compounds .

Biochemical Pathways

The compound this compound affects the biochemical pathways associated with cell cycle transition and gene transcription . By inhibiting CDK2/cyclin E1 and CDK9/cyclin T1, it disrupts the normal functioning of these pathways .

Pharmacokinetics

Similar compounds have been shown to exhibit significant inhibition against tumor cell lines, suggesting a reasonable level of bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1 . This leads to cell cycle arrest in the G2/M phase .

Action Environment

The efficacy of similar compounds has been tested against various tumor cell lines, suggesting that the compound’s action may be influenced by the cellular environment .

将来の方向性

特性

IUPAC Name |

5-nitro-2-N,4-N-diphenylpyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c17-14-13(22(23)24)15(18-11-7-3-1-4-8-11)21-16(20-14)19-12-9-5-2-6-10-12/h1-10H,(H4,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJUOEVKQFBVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2725661.png)

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2725663.png)

![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)

![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)

![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2725678.png)

![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)